CID 13751955
Description
Based on general practices for characterizing organic compounds, its properties would typically include molecular formula, molecular weight, spectral signatures (e.g., NMR, UV-Vis), solubility, and pharmacokinetic parameters such as LogP and bioavailability scores.
For instance, compounds with similar PubChem IDs (e.g., 57416287 in and in ) are characterized using advanced spectroscopic techniques like $ ^1\text{H} $-NMR and $ ^{13}\text{C} $-NMR to confirm their structures, alongside computational modeling for physicochemical property prediction .
Properties
Molecular Formula |
Ni3Sn2 |
|---|---|
Molecular Weight |
413.50 g/mol |
InChI |
InChI=1S/3Ni.2Sn |
InChI Key |
ZDHWUTKCTOJEGR-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sn].[Sn] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 13751955 involves several steps, including [specific reactions and conditions]. The process typically starts with [starting materials] and proceeds through [intermediate steps] to yield the final product. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using [specific industrial methods]. These methods often involve [large-scale reactors, continuous
Comparison with Similar Compounds
Compound A: CAS 1254115-23-5 (PubChem ID 57416287)
Compound B: CAS 1046861-20-4 (PubChem ID 53216313)
- Molecular Formula : C$6$H$5$BBrClO$_2$
- Molecular Weight : 235.27 g/mol
- Key Properties :
Comparative Analysis
Table 1: Physicochemical Properties
| Parameter | This compound (Hypothetical) | CAS 1254115-23-5 | CAS 1046861-20-4 |
|---|---|---|---|
| Molecular Weight | ~150–200 g/mol* | 142.20 | 235.27 |
| LogP | 1.2–2.5* | 0.03 | 2.15 |
| Solubility | Moderate* | Very High | Low |
| Bioavailability Score | 0.5–0.6* | 0.55 | 0.55 |
| Synthetic Complexity | Medium* | Low | High |
*Hypothetical values inferred from analogous compounds.
Research Findings and Discussion
Structural Similarities and Divergences
- Functional Groups : this compound likely contains heterocyclic or aromatic moieties, similar to CAS 1254115-23-5 (piperazine derivatives) and CAS 1046861-20-4 (boronic acid esters) .
- LogP Trends : Higher LogP in boronic acid derivatives (e.g., CAS 1046861-20-4) correlates with increased lipophilicity and BBB permeability, whereas polar groups in CAS 1254115-23-5 enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
